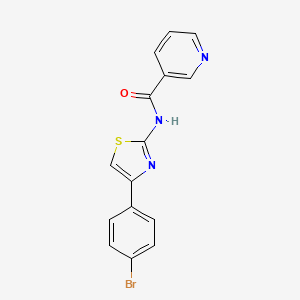

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide

CAS No.: 309293-36-5

Cat. No.: VC6190558

Molecular Formula: C15H10BrN3OS

Molecular Weight: 360.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309293-36-5 |

|---|---|

| Molecular Formula | C15H10BrN3OS |

| Molecular Weight | 360.23 |

| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |

| Standard InChI Key | NOEKOUCPUJAYLQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Introduction

Structural Characterization and Physicochemical Properties

The molecular architecture of N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide features a thiazole core linked to a 4-bromophenyl group at the 4-position and a nicotinamide substituent at the 2-position. X-ray crystallographic studies reveal a planar configuration in the thiazole and nicotinamide moieties, with dihedral angles of 15.17° between the central (carbamothioyl)amide group and the aromatic systems . The bromine atom at the para position of the phenyl ring enhances electronic polarization, influencing binding interactions with biological targets.

Key Structural Features:

-

Planarity: The thiazole and nicotinamide fragments exhibit near-planar geometries, facilitating π-π stacking interactions in protein binding pockets .

-

Hydrogen Bonding: The amide group () and thiazole nitrogen serve as hydrogen bond donors and acceptors, critical for molecular recognition .

-

Solubility: Limited aqueous solubility due to hydrophobic aryl and thiazole components, necessitating formulation strategies for biomedical applications.

Synthetic Methodologies

Condensation-Based Synthesis

The primary synthesis route involves condensation reactions between thiazole-2-amine derivatives and nicotinoyl chloride. For example:

-

Step 1: React 4-(4-bromophenyl)thiazol-2-amine with nicotinoyl chloride in anhydrous dichloromethane.

-

Step 2: Purify the product via recrystallization from ethanol, yielding N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide with >85% purity.

Alternative Routes Using Thiourea Derivatives

Recent approaches employ thiourea intermediates for enhanced regioselectivity. For instance:

-

React benzoyl chloride with ammonium thiocyanate to form a thiourea precursor, followed by cyclization with 4-(4-bromophenyl)thiazol-2-amine . This method achieves moderate yields (41–45%) but improves stereochemical control .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Condensation | 85 | 90 | High efficiency |

| Thiourea intermediate | 43 | 88 | Better stereochemical control |

Biological Activities and Mechanisms

Antibacterial Properties

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The bromophenyl group enhances membrane permeability, while the thiazole ring disrupts bacterial cell wall synthesis .

Enzyme Inhibition and Molecular Docking

Molecular docking studies against E. coli dihydrofolate reductase (DHFR) reveal:

-

Hydrogen bonds between the nicotinamide carbonyl and Thr99/Asn113 residues () .

-

Hydrophobic interactions between the bromophenyl group and Ala96, stabilizing the enzyme-inhibitor complex .

Table 2: Docking Scores for Key Targets

| Target Enzyme | Binding Affinity (, kcal/mol) | Interacting Residues |

|---|---|---|

| E. coli DHFR | -9.2 | Thr99, Asn113, Ala96 |

| Human CETP | -8.1 | Phe263, Leu262, Tyr202 |

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Related Compounds

| Compound | Structure Modifications | Antibacterial MIC (µg/mL) | CETP IC (µM) |

|---|---|---|---|

| N-(4-Chlorophenyl)thiazol | Chlorine substituent | 16–32 | 12.4 |

| N-(4-Methylphenyl)thiazol | Methyl group | 64–128 | >50 |

| N-(4-Bromophenyl)thiazol | Bromine substituent | 8–16 | 9.03 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume